Methylene blue hydrate

Descripción

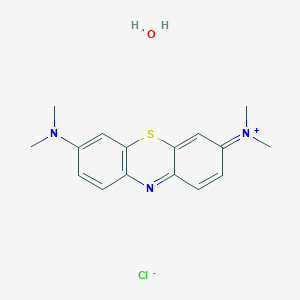

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVSELLRAGBDLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-79-3, 122965-43-9, 67183-68-0 | |

| Record name | Methylene blue trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Blue monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE BLUE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Heinrich Caro’s Pioneering Method

The first synthesis of methylene blue was reported in 1876 by Heinrich Caro, who utilized a multi-step process involving nitrosylation, reduction, and oxidative coupling. The reaction begins with dimethylaniline (DMA), which undergoes nitrosylation using sodium nitrite () in hydrochloric acid () to form p-nitroso-N,N-dimethylaniline . Subsequent reduction with zinc dust () yields p-aminodimethylaniline , which is then oxidatively coupled with another DMA molecule in the presence of hydrogen sulfide () and iron(III) chloride ().

Key Reaction Steps:

-

Nitrosylation:

-

Reduction:

-

Oxidative Coupling:

This method, while groundbreaking, faced criticism due to its environmental impact. The use of generated acidic wastewater with high iron content, requiring extensive washing and neutralization. Additionally, the release of nitric oxide () gas during nitrosylation posed safety hazards.

Modern Industrial Synthesis Methods

Improved Purification Process (EP3795565A1)

A 2020 patent (EP3795565A1) addressed impurities and metal content by modifying reaction conditions and purification steps. The revised protocol emphasizes:

-

Catalytic Hydrogenation : Replacing zinc dust with Raney nickel () for the reduction of p-nitroso-N,N-dimethylaniline. This eliminates iron-containing wastewater and improves yield (85–92% vs. 70% in traditional methods).

-

Oxidative Condensation Control : Using sodium dichromate () instead of manganese dioxide () to minimize demethylation impurities (e.g., chlorination 3-dimethylamino-7-(methylamino)thiodiphenylamine-5-salt).

-

pH Stabilization : Maintaining a pH of 3.0–4.5 during crystallization to prevent degradation.

Table 1: Comparative Analysis of Reduction Methods

| Parameter | Zinc Dust Reduction | Raney Nickel Catalysis |

|---|---|---|

| Yield | 70% | 85–92% |

| Wastewater Iron | High | None |

| Reaction Time | 6–8 hours | 3–4 hours |

Chinese Patent Method (CN105130926A)

The 2015 Chinese patent (CN105130926A) introduced a cost-effective route using sodium thiosulfate () for thiosulfonic acid intermediate formation. Key steps include:

-

Nitrosylation : DMA reacts with in concentrated .

-

Hydrogenation : Catalytic hydrogenation with produces p-aminodimethylaniline.

-

Oxidative Addition : is added to form 2-amino-5-dimethylaminophenyl thiosulfonic acid.

-

Condensation : Reaction with DMA and yields bis(4-dimethylaminophenyl) thiosulfonic acid.

This method reduces demethylation impurities to <5% and avoids toxic .

Hydrate Formation and Crystallization

Terahertz Spectroscopy for Hydrate Characterization

Methylene blue forms multiple hydrates (e.g., pentahydrate, dihydrate, anhydrate), which influence its stability and solubility. Terahertz (THz) spectroscopy distinguishes these forms based on absorption peaks:

-

Pentahydrate : Peaks at 0.84 THz and 1.68 THz.

-

Dihydrate : Broad peak at 0.89 THz.

Table 2: Dehydration Kinetics of Pentahydrate

| Temperature (°C) | Time to Anhydrate (hours) |

|---|---|

| 40 | 48 |

| 60 | 12 |

| 80 | 3 |

Dehydration follows first-order kinetics, with activation energy () of 45.2 kJ/mol.

Environmental and Industrial Considerations

Waste Management Innovations

Modern methods prioritize reducing metal residues and acidic waste:

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Methemoglobinemia

Methylene blue is primarily known for its role in treating methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The standard dosage for treating this condition is typically 1-2 mg/kg administered intravenously. MB acts by reducing methemoglobin back to hemoglobin, thus restoring its oxygen-carrying capacity.

1.2 Neuroprotection and Cognitive Enhancement

Recent studies have highlighted the neuroprotective effects of MB, particularly in conditions like Alzheimer's disease. Research indicates that MB can enhance mitochondrial function and reduce oxidative stress in neural tissues, which may help in delaying cognitive decline associated with aging and neurodegenerative diseases .

Case Study:

A clinical case reported successful reversal of vasoplegic shock using MB as a rescue therapy. The patient exhibited significant improvement in hemodynamic status shortly after administration, demonstrating MB's potential in critical care settings .

Anti-Aging Properties

Methylene blue has garnered attention for its potential anti-aging effects, particularly in skin care. Studies have shown that MB can stimulate fibroblast proliferation and enhance wound healing by promoting collagen synthesis and reducing oxidative stress .

Key Findings:

- Skin Viability: Application of MB improved skin hydration and dermis thickness in vitro.

- Gene Expression: Upregulation of elastin and collagen genes was observed following MB treatment.

Photodynamic Therapy

MB is utilized in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species (ROS) upon light activation. This property allows it to selectively destroy cancer cells while sparing surrounding healthy tissue.

Applications:

- Effective against various cancers, including lung and breast cancer.

- Demonstrated antiviral properties, including potential efficacy against COVID-19 .

Industrial Uses

Methylene blue hydrate also finds applications in various industrial processes:

- Dyeing: It is widely used as a dye in textiles and biological staining.

- Water Treatment: Due to its adsorptive properties, MB can be employed to remove contaminants from water sources.

Research Applications

5.1 Analytical Chemistry

MB serves as a redox indicator in analytical chemistry due to its distinct color changes during oxidation-reduction reactions.

5.2 Terahertz Spectroscopy

Recent advancements have utilized terahertz spectroscopy to study the dehydration kinetics of different MB hydrates, enhancing the understanding of their structural properties under varying conditions .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medical | Treatment of methemoglobinemia | Restores oxygen transport |

| Neuroprotection | Reduces oxidative stress | |

| Vasoplegic shock treatment | Rapid hemodynamic improvement | |

| Anti-Aging | Skin care | Enhances fibroblast activity |

| Wound healing | Increases collagen synthesis | |

| Photodynamic Therapy | Cancer treatment | Selectively destroys cancer cells |

| Industrial | Dyeing | Widely used in textiles |

| Water treatment | Removes contaminants | |

| Research | Analytical chemistry | Redox indicator |

| Terahertz spectroscopy | Studies hydration kinetics |

Mecanismo De Acción

Methylene blue hydrate exerts its effects through several mechanisms:

Inhibition of Nitric Oxide Synthase and Guanylate Cyclase: This leads to decreased levels of cyclic guanosine monophosphate and reduced vascular smooth muscle relaxation.

Oxidation of Cysteine Sulfhydryl Groups on Tau Protein: This prevents tau protein aggregation, which is beneficial in the treatment of Alzheimer’s disease.

Alternative Electron Acceptor: Methylene blue acts as an alternative electron acceptor, reversing the inhibition of hepatic gluconeogenesis.

Comparación Con Compuestos Similares

Table 1: Hydration States of Methylene Blue

- Stability : The pentahydrate’s dehydration kinetics follow the Arrhenius equation, with activation energy of 64.5 kJ/mol .

- Analytical Differentiation: THz-TDS effectively distinguishes hydrates, unlike IR/Raman spectroscopy, which cannot differentiate due to identical functional groups .

Comparison with Structural Analogs

MB hydrate belongs to the thiazine dye family. Key structural analogs include:

Table 2: Structural Analogs of Methylene Blue Hydrate

- Functional Differences :

Comparison with Other Cationic Dyes in Adsorption

MB hydrate’s adsorption performance in wastewater treatment contrasts with other dyes:

Table 3: Adsorption Performance of Cationic Dyes

- Mechanistic Insights : MB’s adsorption is driven by electrostatic interactions with negatively charged adsorbents (e.g., Li₂Si₂O₅ hydrate) , while Crystal Violet relies on surface complexation .

Actividad Biológica

Methylene blue (MB), a cationic thiazine dye, has garnered significant attention in the biomedical field due to its diverse biological activities. This article delves into the biological activity of methylene blue hydrate, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Methylene blue exhibits multiple mechanisms that contribute to its biological effects:

- Nitric Oxide Synthase Inhibition : MB inhibits both inducible and constitutive nitric oxide synthases, which plays a crucial role in various physiological and pathological processes .

- Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), potentially leading to increased levels of neurotransmitters in the brain .

- Cytochrome C Oxidase Activity : MB enhances the activity of mitochondrial cytochrome C oxidase (complex IV), thereby promoting ATP production and improving mitochondrial respiration .

- Reactive Oxygen Species (ROS) Reduction : The compound reduces ROS production by bypassing the activity of mitochondrial complexes I and III, thereby protecting cells from oxidative stress .

Therapeutic Applications

Methylene blue has been investigated for various therapeutic applications:

- Neuroprotection : MB has shown promise in protecting against ischemic brain injury. Studies indicate that it can rescue cytochrome c oxidase activity and ATP generation in models of global cerebral ischemia, improving cognitive functions post-injury .

- Vasoplegic Shock Treatment : A case study reported successful reversal of catecholamine-resistant vasoplegic shock using MB as a rescue therapy, highlighting its potential in critical care settings .

- Antimicrobial Properties : Historically, MB has been used for its antibacterial effects and is also employed in photodynamic therapy for cancer treatment .

Case Studies

- Vasoplegic Shock Management :

- Neuroprotective Effects in Ischemia :

Comparative Analysis of Biological Activity

| Activity | Mechanism | Outcome |

|---|---|---|

| Nitric Oxide Synthase Inhibition | Reduces nitric oxide levels | Decreased vasodilation |

| Monoamine Oxidase Inhibition | Increases neurotransmitter levels | Potential antidepressant effects |

| Cytochrome C Oxidase Activation | Enhances ATP production | Improved cellular energy metabolism |

| ROS Reduction | Protects against oxidative stress | Neuroprotection and reduced cellular damage |

Análisis De Reacciones Químicas

Reaction with Permanganate (MnO₄⁻)

In acidic media, MB reduces MnO₄⁻ with a stoichiometry of 1:2 (MB:MnO₄⁻) :

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k₂) | 42.95 ± 0.25 dm³/mol·s | |

| Activation energy (Eₐ) | 82.71 kJ/mol |

The reaction follows pseudo-first-order kinetics and is inhibited by ionic strength, suggesting an inner-sphere electron transfer mechanism .

Fenton-like Degradation

MB degrades in heterogeneous Fenton systems catalyzed by ferrocene (Fc) or iron-loaded catalysts :

-

Primary pathways :

-

Cleavage of C–N and C–S bonds , forming benzothiazole and phenol.

-

Hydroxylation at the central aromatic ring.

-

| Condition | Efficiency (9 hours) | Catalyst Stability |

|---|---|---|

| 100 mM H₂O₂, 100 g/L Fc | 90.4% | 99.5% retention after 3 cycles |

| 250 mM H₂O₂ | 98.7% | – |

Oxidative Polymerization

MB undergoes polymerization with ammonium peroxodisulfate (APS) as the initiator :

-

Initiation : One-electron oxidation of MB dimers forms radical cations.

-

Chain growth : Radicals propagate via monomer addition.

| Parameter | Value | Source |

|---|---|---|

| Activation energy (Eₐ) | 49 kJ/mol | |

| Rate constant (k) | 7.9 × 10⁵ s⁻¹ |

The reaction exhibits first-order kinetics and proceeds through ion-pair intermediates .

Reactions with Hydroxyl Radicals (HO- )

HO- radicals degrade MB in aqueous environments via two mechanisms :

-

Formal hydrogen transfer : Abstraction of H atoms from MB.

-

Radical adduct formation : Addition of HO- to MB’s aromatic system.

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k) | 5.51 × 10⁹ – 2.38 × 10¹⁰ M⁻¹s⁻¹ | |

| Environmental lifetime | 11.66 hours – 5.76 years |

Degradation intermediates (e.g., sulfonated derivatives) show moderate ecotoxicity to aquatic organisms .

Environmental and Stability Considerations

Q & A

Q. What advanced methods confirm methylene blue’s role in tau protein aggregation inhibition?

- Methodological Answer : Employ thioflavin-T fluorescence assays to monitor tau aggregation kinetics. Use transmission electron microscopy (TEM) to visualize fibril morphology. Validate in transgenic Alzheimer’s models (e.g., 3xTg mice) with methylene blue doses of 1–10 mg/kg .

Contradictions and Key Notes

- Hydrate Mislabeling : Commercial products often misstate hydration states. Always confirm via XRPD/TGA .

- Purity vs. Bioactivity : USP-grade methylene blue ensures consistency in enzymatic assays, while lower grades may contain azure B/C impurities affecting results .

- Environmental Impact : Adsorption studies must account for methylene blue’s persistence; use advanced oxidation processes (AOPs) for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.